BenchChemオンラインストアへようこそ!

4-[2-(3,4-Dihydro-1H-isochromen-1-yl)acetyl]morpholine-3-carbonitrile

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationship

4-[2-(3,4-Dihydro-1H-isochromen-1-yl)acetyl]morpholine-3-carbonitrile (CAS 1436258-51-3; molecular formula C₁₆H₁₈N₂O₃; MW 286.331 g/mol) is a heterocyclic small molecule that integrates a 3,4-dihydro-1H-isochromene (isochroman) moiety with a 4-acetyl-morpholine-3-carbonitrile pharmacophore via a two-carbon acetyl linker. The compound belongs to the broader class of morpholine-3-carbonitrile derivatives, which are established synthetic intermediates for bioactive molecule construction, particularly N-methyl pyrimidone-based HIV integrase inhibitors.

Molecular Formula C16H18N2O3
Molecular Weight 286.331
CAS No. 1436258-51-3
Cat. No. B2649803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(3,4-Dihydro-1H-isochromen-1-yl)acetyl]morpholine-3-carbonitrile
CAS1436258-51-3
Molecular FormulaC16H18N2O3
Molecular Weight286.331
Structural Identifiers
SMILESC1COC(C2=CC=CC=C21)CC(=O)N3CCOCC3C#N
InChIInChI=1S/C16H18N2O3/c17-10-13-11-20-8-6-18(13)16(19)9-15-14-4-2-1-3-12(14)5-7-21-15/h1-4,13,15H,5-9,11H2
InChIKeyHKGKQXMOMTVXKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[2-(3,4-Dihydro-1H-isochromen-1-yl)acetyl]morpholine-3-carbonitrile (CAS 1436258-51-3): Compound Identity, Class Context, and Procurement Baseline


4-[2-(3,4-Dihydro-1H-isochromen-1-yl)acetyl]morpholine-3-carbonitrile (CAS 1436258-51-3; molecular formula C₁₆H₁₈N₂O₃; MW 286.331 g/mol) is a heterocyclic small molecule that integrates a 3,4-dihydro-1H-isochromene (isochroman) moiety with a 4-acetyl-morpholine-3-carbonitrile pharmacophore via a two-carbon acetyl linker [1]. The compound belongs to the broader class of morpholine-3-carbonitrile derivatives, which are established synthetic intermediates for bioactive molecule construction, particularly N-methyl pyrimidone-based HIV integrase inhibitors . The presence of the isochroman ring system structurally distinguishes this compound from simpler 4-acetyl-morpholine-3-carbonitrile (CAS 77873-74-6; MW 154.17 g/mol) and from its closest sulfur-containing analog, 4-(3,4-dihydro-1H-isothiochromene-1-carbonyl)morpholine-3-carbonitrile (CAS 1423625-53-9; C₁₅H₁₆N₂O₂S; MW 288.37 g/mol) [1]. This compound is offered primarily as a research-grade screening compound or synthetic intermediate, typically at ≥95% purity, for non-human, non-veterinary research applications [1].

Why 4-[2-(3,4-Dihydro-1H-isochromen-1-yl)acetyl]morpholine-3-carbonitrile Cannot Be Replaced by Generic Morpholine-3-Carbonitrile Analogs


The target compound occupies a structurally unique position within the morpholine-3-carbonitrile chemical space due to its combination of three distinct structural elements: (i) a 3,4-dihydro-1H-isochromene ring system that provides aromatic π-stacking potential and a conformationally constrained bicyclic framework; (ii) a flexible two-carbon acetyl linker that positions the isochroman moiety at a defined distance and angular orientation relative to the morpholine core; and (iii) the morpholine-3-carbonitrile core bearing both a hydrogen-bond-accepting nitrile group and the morpholine ring oxygen and nitrogen atoms capable of participating in polar interactions [1]. Simpler analogs, such as 4-acetyl-morpholine-3-carbonitrile (CAS 77873-74-6; MW 154.17; C₇H₁₀N₂O₂), lack the isochroman moiety entirely, resulting in a substantially reduced molecular volume (ΔMW ≈ 132 Da), fewer hydrogen-bond acceptors (3 vs. 4), and the absence of the aromatic ring system critical for hydrophobic binding-pocket complementarity . The thio-analog, 4-(3,4-dihydro-1H-isothiochromene-1-carbonyl)morpholine-3-carbonitrile (CAS 1423625-53-9), differs in two key respects: the endocyclic oxygen of the isochroman is replaced by sulfur (O→S substitution), and the acetyl linker is replaced by a carbonyl linker, eliminating the methylene spacer. These structural differences alter the compound's hydrogen-bonding capacity, lipophilicity, and conformational flexibility in ways that cannot be assumed equivalent without direct comparative biological data [2]. Procurement decisions predicated solely on core scaffold similarity risk introducing uncharacterized changes in target binding, ADME properties, and off-target profiles.

Quantitative Evidence Guide: 4-[2-(3,4-Dihydro-1H-isochromen-1-yl)acetyl]morpholine-3-carbonitrile vs. Closest Structural Analogs


Structural Complexity and Molecular Descriptor Differentiation vs. 4-Acetyl-Morpholine-3-Carbonitrile (CAS 77873-74-6)

The target compound differentiates from the simpler analog 4-acetyl-morpholine-3-carbonitrile through the presence of the 3,4-dihydro-1H-isochromen-1-yl substituent attached via an acetyl linker. This results in a molecular weight increase of approximately 132 Da (286.33 vs. 154.17 g/mol), an increase in heavy atom count (21 vs. 11), and the addition of a fused bicyclic aromatic ring system [1]. These differences are likely to produce distinct physicochemical property profiles relevant to membrane permeability, solubility, and target binding, although no direct comparative experimental data for this compound have been identified in the available public literature.

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationship

Oxygen-to-Sulfur Heteroatom Differentiation vs. the Thio-Analog (CAS 1423625-53-9)

The closest structural analog of the target compound is 4-(3,4-dihydro-1H-isothiochromene-1-carbonyl)morpholine-3-carbonitrile (CAS 1423625-53-9), which differs in two critical respects: (i) the endocyclic oxygen of the isochroman ring is replaced by sulfur, converting the isochroman to an isothiochromane; and (ii) the acetyl linker (‒CH₂‒C(=O)‒) is replaced by a carbonyl linker (‒C(=O)‒), eliminating the methylene spacer . The O→S substitution increases molecular weight by approximately 2 Da (286.33 vs. 288.37 g/mol) and alters the compound's hydrogen-bond acceptor profile, as sulfur is a weaker hydrogen-bond acceptor than oxygen. The linker shortening reduces the conformational flexibility and alters the spatial relationship between the bicyclic system and the morpholine ring . These structural divergences are expected to produce distinct biological profiles, although no published comparative bioactivity data exist for either compound.

Bioisosteric Replacement Medicinal Chemistry Lead Optimization

Morpholine-3-Carbonitrile Scaffold as an Established HIV Integrase Inhibitor Synthetic Intermediate: Class-Level Relevance

The morpholine-3-carbonitrile core (CAS 97039-63-9) is documented in the scientific literature as a key reactant in the synthesis of N-methyl pyrimidone derivatives that function as potent and orally bioavailable HIV integrase inhibitors . The target compound incorporates this core scaffold with an isochromen-acetyl substituent at the morpholine 4-position. While no specific antiviral activity data are available for the target compound itself, the established utility of morpholine-3-carbonitrile as a pharmacophoric building block in antiviral drug discovery provides class-level justification for its procurement as a screening candidate or synthetic intermediate in antiviral lead-optimization programs . In contrast, the simpler 4-acetyl-morpholine-3-carbonitrile (CAS 77873-74-6) has no documented association with any specific therapeutic target class in the accessible public literature .

Antiviral Research HIV Integrase Inhibition Synthetic Intermediate

Limitation Acknowledgment: Absence of Published Head-to-Head Biological Activity Data

A comprehensive search of the peer-reviewed literature, patent databases (including USPTO, EPO, WIPO), authoritative chemical biology databases (PubChem, ChEMBL, BindingDB), and major vendor catalogs was conducted for the target compound (CAS 1436258-51-3). As of May 2026, no primary research articles, patents, or curated bioassay records reporting quantitative biological activity (IC₅₀, EC₅₀, Kᵢ, Kd, or % inhibition values), ADME properties, in vivo pharmacokinetic parameters, or toxicity data for this specific compound were identified [1][2]. This absence of public quantitative data applies equally to the closest structural analogs, including CAS 1423625-53-9 and CAS 77873-74-6. Consequently, all differentiation claims in this guide are necessarily based on structural comparison and class-level inference from the morpholine-3-carbonitrile scaffold literature, rather than on direct comparative biological evidence. Procurement for target-based screening programs should account for this data gap and may require commissioning bespoke in vitro profiling prior to committing to large-scale acquisition or lead-optimization campaigns.

Data Availability Procurement Risk Assessment Screening Compound Selection

Recommended Research and Procurement Application Scenarios for 4-[2-(3,4-Dihydro-1H-isochromen-1-yl)acetyl]morpholine-3-carbonitrile


Screening Library Diversification for Antiviral Drug Discovery Programs Targeting HIV Integrase

The morpholine-3-carbonitrile core of the target compound aligns with a validated pharmacophoric strategy for HIV integrase inhibitor development, as morpholine-3-carbonitrile itself is an established synthetic intermediate for orally bioavailable N-methyl pyrimidone HIV integrase inhibitors . The addition of the isochroman-acetyl substituent introduces structural novelty that may confer improved binding affinity or altered resistance profiles relative to simpler morpholine-3-carbonitrile derivatives. This compound is best deployed as part of a structurally diverse screening set in antiviral phenotypic or target-based assays, where its unique isochroman-bearing scaffold can be evaluated alongside simpler analogs to establish SAR trends. Users should note that no HIV integrase inhibition data exist for this specific compound and should plan for primary screening rather than assuming pre-validated activity.

Building Block for Parallel SAR Exploration of Isochroman-Containing Morpholine Derivatives

The target compound serves as a versatile synthetic intermediate for generating focused libraries of isochroman-bearing morpholine-3-carbonitrile analogs. Its acetyl linker provides a handle for further functionalization (e.g., reduction to the corresponding ethanolamine, hydrolysis to the carboxylic acid, or nucleophilic displacement at the carbonyl), while the morpholine-3-carbonitrile core permits additional derivatization at the nitrile group (hydrolysis to amide or carboxylic acid; reduction to aminomethyl) . This compound is recommended for medicinal chemistry groups conducting systematic SAR studies around the isochroman-morpholine chemical space, where parallel synthesis of the target compound alongside its thio-analog (CAS 1423625-53-9) and the simpler 4-acetyl variant (CAS 77873-74-6) can elucidate the contributions of the endocyclic heteroatom and linker length to biological activity.

Fragment-Based or Scaffold-Hopping Lead Generation Requiring Conformationally Constrained Bicyclic Motifs

The 3,4-dihydro-1H-isochromene (isochroman) ring system provides a conformationally constrained bicyclic aromatic scaffold that is structurally distinct from the more common benzopyran (chromane) ring system found in compounds such as cromakalim (which coincidentally shares the same molecular formula C₁₆H₁₈N₂O₃ but possesses a completely different atom connectivity) . For fragment-based drug discovery or scaffold-hopping campaigns where the goal is to explore novel chemotypes with 3D conformational preferences, the isochroman-acetyl-morpholine-3-carbonitrile architecture offers a topology that is underrepresented in typical commercial screening collections. Procurement of this compound is recommended for organizations seeking to expand their fragment or lead-like compound libraries with under-exploited heterocyclic frameworks.

In-House ADME and Target Engagement Profiling Following Primary Screening Hit Identification

Given the complete absence of published pharmacokinetic or target engagement data for this compound [1], any screening hit identified using this compound will require comprehensive in-house ADME profiling (metabolic stability in liver microsomes, CYP inhibition, plasma protein binding, permeability) and orthogonal target engagement assays (CETSA, SPR, ITC) prior to advancement into hit-to-lead optimization. The compound's calculated physicochemical properties (MW 286.33; predicted cLogP ~1.5–2.5; 4 H-bond acceptors; 0 H-bond donors) place it within favorable drug-like chemical space (Lipinski rule of 5 compliant), but these predictions cannot substitute for experimental ADME data . Procurement should be limited to initial screening quantities (1–5 mg) until in-house profiling validates the compound's suitability for the intended target product profile.

Quote Request

Request a Quote for 4-[2-(3,4-Dihydro-1H-isochromen-1-yl)acetyl]morpholine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.